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molecular formula C26H28N2O10S2 B8428655 (2S)-2-[[2-[[2-[[(1S)-1-carboxy-5-hydroxy-5-oxo-pentyl]carbamoyl]phenyl]disulfanyl]benzoyl]amino]hexanedioic acid

(2S)-2-[[2-[[2-[[(1S)-1-carboxy-5-hydroxy-5-oxo-pentyl]carbamoyl]phenyl]disulfanyl]benzoyl]amino]hexanedioic acid

Cat. No. B8428655
M. Wt: 592.6 g/mol
InChI Key: FVIVGBOAMMPRDF-ROUUACIJSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05734081

Procedure details

This compound was prepared according to the procedure described in Example 50 using [S-(R*,R*)]-2-{2-[2-(1,4-bis-tert-butoxycarbonyl-butylcarbamoyl)phenyldisulfanyl]-benzoylamino}-hexanedioic acid di-tert-butyl ester (1.1 g, 1.4 mmol) from Example 10 mL dichloromethane, 10 mL trifluoroacetic acid, and 1 mL anisole. The crude product was recrystallized from methanol/dimethylformamide/water to afford 0.6 of the title compound, mp 259°-260° C.
Name
2-{2-[2-(1,4-bis-tert-butoxycarbonyl-butylcarbamoyl)phenyldisulfanyl]-benzoylamino}-hexanedioic acid di-tert-butyl ester
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
title compound

Identifiers

REACTION_CXSMILES
C([O:5][C:6](=[O:56])[CH:7]([NH:18][C:19](=[O:55])[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][C:21]=1[S:26][S:27][C:28]1[CH:33]=[CH:32][CH:31]=[CH:30][C:29]=1[C:34](=[O:54])[NH:35][CH:36]([C:47]([O:49]C(C)(C)C)=[O:48])[CH2:37][CH2:38][CH2:39][C:40]([O:42]C(C)(C)C)=[O:41])[CH2:8][CH2:9][CH2:10][C:11]([O:13]C(C)(C)C)=[O:12])(C)(C)C.FC(F)(F)C(O)=O.C1(OC)C=CC=CC=1>ClCCl>[C:6]([CH:7]([NH:18][C:19]([C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][C:21]=1[S:26][S:27][C:28]1[CH:33]=[CH:32][CH:31]=[CH:30][C:29]=1[C:34]([NH:35][CH:36]([CH2:37][CH2:38][CH2:39][C:40]([OH:42])=[O:41])[C:47]([OH:49])=[O:48])=[O:54])=[O:55])[CH2:8][CH2:9][CH2:10][C:11]([OH:13])=[O:12])([OH:56])=[O:5]

Inputs

Step One
Name
2-{2-[2-(1,4-bis-tert-butoxycarbonyl-butylcarbamoyl)phenyldisulfanyl]-benzoylamino}-hexanedioic acid di-tert-butyl ester
Quantity
1.1 g
Type
reactant
Smiles
C(C)(C)(C)OC(C(CCCC(=O)OC(C)(C)C)NC(C1=C(C=CC=C1)SSC1=C(C=CC=C1)C(NC(CCCC(=O)OC(C)(C)C)C(=O)OC(C)(C)C)=O)=O)=O
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Three
Name
Quantity
1 mL
Type
reactant
Smiles
C1(=CC=CC=C1)OC
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound was prepared
CUSTOM
Type
CUSTOM
Details
The crude product was recrystallized from methanol/dimethylformamide/water

Outcomes

Product
Name
title compound
Type
product
Smiles
C(=O)(O)C(CCCC(=O)O)NC(=O)C1=C(C=CC=C1)SSC1=C(C(=O)NC(C(=O)O)CCCC(=O)O)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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